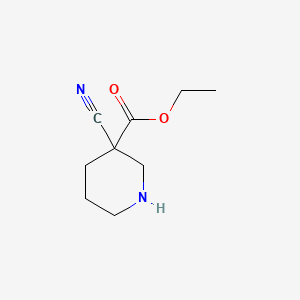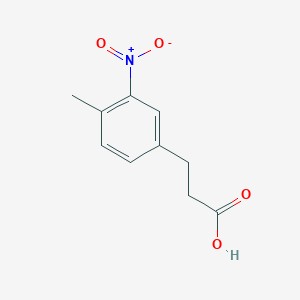
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid is a compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is known for its unique structure, which includes a cyclobutane ring and a benzyloxycarbonyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with methylamine and benzyloxycarbonyl chloride . The reaction conditions often require the presence of organic solvents and bases to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and behavior in different environments .
Comparaison Avec Des Composés Similaires
1-(((Benzyloxy)carbonyl)(methyl)amino)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic acid derivatives: These compounds share the cyclobutane ring structure but differ in their functional groups.
Benzyloxycarbonyl-protected amino acids: These compounds have a benzyloxycarbonyl group attached to an amino acid, similar to the structure of the target compound.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a benzyloxycarbonyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-15(14(12(16)17)8-5-9-14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17) |
Clé InChI |
HHLMEUOVRHDBLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCC1=CC=CC=C1)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566723.png)


![Pyrazolo[1,5-c]pyrimidine-5-carboxylic acid](/img/structure/B13566741.png)


![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)
![(4S)-5-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-oxopentanoicacid](/img/structure/B13566761.png)


![Sodium 2-[(2-aminoethyl)[(tert-butoxy)carbonyl]amino]acetate](/img/structure/B13566770.png)
